molecular formula C28H62N2O8S2 B14329841 Dodecyl hydrogen sulfate;piperazine CAS No. 104624-01-3

Dodecyl hydrogen sulfate;piperazine

Cat. No.: B14329841
CAS No.: 104624-01-3
M. Wt: 618.9 g/mol
InChI Key: FBYHPRKXJUGEIF-UHFFFAOYSA-N
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Description

Dodecyl hydrogen sulfate; piperazine is a compound combining a piperazine moiety with a dodecyl hydrogen sulfate group. Piperazine, a six-membered heterocycle containing two nitrogen atoms, is widely utilized in medicinal chemistry due to its ability to form hydrogen bonds and ionic interactions, enhancing solubility and bioactivity . The dodecyl hydrogen sulfate component, a surfactant analog of sodium dodecyl sulfate (SDS), contributes to solubilization and may improve drug delivery by modulating membrane permeability . This combination leverages the dual functionality of piperazine’s pharmacophoric properties and the surfactant behavior of dodecyl sulfate, making it relevant in drug formulation and biochemical applications.

Properties

CAS No.

104624-01-3

Molecular Formula

C28H62N2O8S2

Molecular Weight

618.9 g/mol

IUPAC Name

dodecyl hydrogen sulfate;piperazine

InChI

InChI=1S/2C12H26O4S.C4H10N2/c2*1-2-3-4-5-6-7-8-9-10-11-12-16-17(13,14)15;1-2-6-4-3-5-1/h2*2-12H2,1H3,(H,13,14,15);5-6H,1-4H2

InChI Key

FBYHPRKXJUGEIF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOS(=O)(=O)O.CCCCCCCCCCCCOS(=O)(=O)O.C1CNCCN1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Comparison with Similar Compounds

Piperazine Derivatives with Different Counterions

Piperazine’s bioactivity and solubility are highly dependent on its counterion. Key comparisons include:

  • Piperazine Hydrochloride : A common salt form with high aqueous solubility. Unlike dodecyl hydrogen sulfate; piperazine, it lacks surfactant properties, limiting its use in membrane permeability enhancement .
  • Piperazine Estrone Sulfate : A therapeutic agent combining piperazine with estrone sulfate. While both compounds utilize sulfate groups, the estrone component confers hormonal activity, contrasting with the surfactant role of dodecyl hydrogen sulfate .
  • Phenelzine Hydrogen Sulfate: A hydrazine derivative used as an antidepressant.

Table 1: Physicochemical Properties of Piperazine Derivatives

Compound Counterion Solubility (H₂O) Key Applications
Dodecyl HSO₄; Piperazine Dodecyl HSO₄ Moderate Drug delivery, surfactants
Piperazine HCl Cl⁻ High Anthelmintic, APIs
Piperazine Estrone Sulfate Estrone sulfate Low Hormone therapy

Dodecyl Sulfate Surfactants with Different Cations

The dodecyl sulfate anion’s performance varies with its cation:

  • Sodium Dodecyl Sulfate (SDS) : A widely used surfactant with high solubilization capacity. However, sodium adducts interfere with mass spectrometry (MS), unlike dodecyl hydrogen sulfate, which may reduce metal-ion adduct formation .
  • Ammonium Dodecyl Sulfate (ADS) : Exhibits superior compatibility with MALDI-MS due to volatile ammonium ions, suggesting dodecyl hydrogen sulfate could be optimized similarly for analytical applications .
  • Hydrogen Dodecyl Sulfate : The protonated form (as in dodecyl hydrogen sulfate; piperazine) offers pH-dependent solubility, advantageous in controlled drug release formulations .

Structural Analogues with Modified Piperazine Moieties

Substituents on piperazine significantly impact bioactivity:

  • N-Methyl Piperazine : Reduces hydrogen bonding capacity, leading to diminished enzyme inhibition (e.g., hCA II) compared to unsubstituted piperazine .
  • Bridged Piperazine : Enhances conformational rigidity, improving interactions with targets (e.g., E167 in SARS-CoV-2 PLpro), a strategy applicable to dodecyl hydrogen sulfate; piperazine for potency .
  • Aromatic-Substituted Piperazines : Introduce π-π stacking interactions (e.g., with Tyr356 in TLR7), but bulky groups may hinder protonation and hydrogen bonding .

Table 3: Impact of Piperazine Modifications on Bioactivity

Modification Effect on Bioactivity Example Compound
N-Alkylation ↓ Hydrogen bonding, ↓ enzyme inhibition N-Methyl piperazine
Bridged Architecture ↑ Target affinity via rigid conformation Compound 16
Aromatic Substitution ↑ Hydrophobic interactions, variable H-bonding T55-T58

Piperazine in Combination with Other Functional Groups

  • Piperazine Amides : Improve solubility and pharmacokinetics (e.g., anti-inflammatory pyrroledicarboximides), contrasting with the surfactant-driven mechanism of dodecyl hydrogen sulfate; piperazine .
  • Piperazine in Antiviral Agents : Butyl piperazine derivatives (e.g., 9a) show antiviral activity dependent on hydrogen bond donation, a feature shared with dodecyl hydrogen sulfate; piperazine .
  • Piperazine in Liquid Crystals : Dodecyl sulfate anions stabilize columnar phases (Colh), suggesting the dodecyl chain in dodecyl hydrogen sulfate; piperazine could influence self-assembly properties .

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